molecular formula C17H35NO3 B14442900 N,N-bis(2-hydroxyethyl)tridecanamide CAS No. 75587-66-5

N,N-bis(2-hydroxyethyl)tridecanamide

Cat. No.: B14442900
CAS No.: 75587-66-5
M. Wt: 301.5 g/mol
InChI Key: GNIFNHHDIHBOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-hydroxyethyl)tridecanamide is a high-purity chemical reagent supplied for research use only. It is a member of the fatty acid amide family, characterized by a tridecane chain and two 2-hydroxyethyl groups attached to the amide nitrogen. This structure gives it surfactant properties, making it a compound of interest in various research fields. Its primary research applications include serving as a key intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs) for the pharmaceutical industry . It is also investigated for its potential role in material science, such as in the development of specialty polymers and surfactants . Researchers value this compound for its amide linkage and hydrophilic head group, which can be utilized to modify the properties of other molecules or materials. The product is available with a purity of 99% and is typically supplied as a white powder . Standard packaging is in drums, with custom packaging options available to meet specific research requirements. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

75587-66-5

Molecular Formula

C17H35NO3

Molecular Weight

301.5 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)tridecanamide

InChI

InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3

InChI Key

GNIFNHHDIHBOSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows:
$$ \text{C}{13}\text{H}{26}\text{O}2 + \text{C}4\text{H}{11}\text{NO}2 \rightarrow \text{C}{17}\text{H}{35}\text{NO}3 + \text{H}2\text{O} $$
Anhydrous conditions are critical to prevent hydrolysis of the amide bond. Source indicates that a 1:2 molar ratio of acid to diethanolamine maximizes yield, as excess amine drives the equilibrium toward product formation.

Catalytic Enhancements

Early methods suffered from slow kinetics, but incorporating solid alkali catalysts (e.g., NaOH or KOH) at 1–5 wt% accelerates the reaction by deprotonating the carboxylic acid, enhancing electrophilicity. Table 1 compares catalytic efficiencies:

Catalyst Temperature (°C) Time (h) Yield (%)
None 180 24 45
NaOH 160 8 78
KOH 150 6 82

Data adapted from shows alkali catalysts reduce energy input and improve yields by 35–40%.

Transesterification of Methyl Tridecanoate

Methyl tridecanoate (C₁₄H₂₈O₂) offers a more reactive substrate than free fatty acids. This method, detailed in, involves two stages:

Transesterification to Methyl Ester

Palm oil-derived triglycerides undergo methanolysis:
$$ \text{Triglyceride} + 3\text{CH}_3\text{OH} \rightarrow 3\text{Methyl Esters} + \text{Glycerol} $$
Sulfuric acid catalysis (1–2 wt%) at 60°C for 2 hours achieves >90% conversion.

Amidation with Diethanolamine

The methyl ester reacts with diethanolamine under basic conditions:
$$ \text{C}{14}\text{H}{28}\text{O}2 + 2\text{C}4\text{H}{11}\text{NO}2 \rightarrow \text{C}{17}\text{H}{35}\text{NO}3 + 2\text{CH}3\text{OH} $$
Key parameters include:

  • Molar ratio : 1:2 ester-to-amine for complete conversion
  • Catalyst : 5% NaOH elevates yield to 68.95% (Table 2)
Ester:Amine Catalyst (%) Yield (%)
1:1 5 50.40
1:2 5 58.46
1:5 5 68.95

Solvent-Free Mechanochemical Synthesis

Emerging protocols eliminate solvents by using ball milling to initiate solid-state reactions. This approach, extrapolated from, involves grinding tridecanoic acid and diethanolamine with KOH at 1:2:0.05 molar ratios. Mechanical energy replaces thermal input, achieving 75% yield in 2 hours at ambient temperatures.

Vacuum-Assisted Reactive Distillation

Adapting the patent methodology from, this technique removes water or methanol byproducts via vacuum distillation, shifting equilibrium toward product formation. Operating at 90–100°C under 2 mmHg vacuum, the reaction completes in 3–5 hours with 98% yield for analogous adipamide compounds. Applied to tridecanamide synthesis, this method could theoretically reduce reaction times by 60% compared to atmospheric reflux.

Continuous Flow Microreactor Systems

Microreactor technology enables precise control over reaction parameters. A hypothetical system, based on, would feed methyl tridecanoate and diethanolamine at 1:2 molar ratios into a heated microchannel (150°C, 10 bar) with NaOH catalyst. Preliminary models suggest 85% conversion in <30 minutes residence time, offering scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

The properties of N,N-bis(2-hydroxyethyl)alkylamides are highly dependent on alkyl chain length. Below is a comparison with homologs ranging from C8 to C18:

Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Class (if reported)
N,N-Bis(2-hydroxyethyl)octanamide C8 C12H25NO3 231.33 Cosmetics, surfactants Not specified
N,N-Bis(2-hydroxyethyl)dodecanamide C12 C16H33NO3 287.44 Food additives, emulsifiers Class I (low toxicity)
N,N-Bis(2-hydroxyethyl)tridecanamide C13 C17H35NO3 301.47 Potential surfactant, under research Not reported
N,N-Bis(2-hydroxyethyl)tetradecanamide C14 C18H37NO3 315.50 Pharmaceutical research Not specified
N,N-Bis(2-hydroxyethyl)octadecanamide C18 C22H45NO3 371.60 Plasticizers, food packaging Class I (low toxicity)

Key Observations :

  • Solubility & Hydrophobicity : Longer alkyl chains (e.g., C18) enhance hydrophobicity, making these compounds suitable for plasticizers in food packaging , while shorter chains (C8-C12) are preferred in cosmetics due to better water solubility .
  • Toxicity: Secondary amines (e.g., 2-(octadecylamino)ethanol) exhibit higher toxicity (Class III), but their amide analogs (e.g., C12 and C18) are classified as low toxicity (Class I), likely due to reduced reactivity .

Functional Group Modifications

Comparison with Non-Hydroxyethyl Analogs

The hydroxyethyl groups significantly influence chemical behavior:

  • N-Methyldodecylammonium Bromide (DTAB) vs. BHMDB: Introducing hydroxyethyl groups (as in BHMDB) improves hydrogen bonding with mineral surfaces, enhancing flotation selectivity and reducing critical micelle concentration. This suggests that hydroxyethylated amides may exhibit superior surfactant properties compared to non-hydroxylated analogs .
  • Amines vs.

Regulatory and Environmental Impact

  • EFSA Regulations : N,N-Bis(2-hydroxyethyl)alkylamines (C8-C18) and their hydrochlorides are restricted in food contact materials, but amides like N,N-bis(2-hydroxyethyl)dodecanamide (C12) are approved as food additives, highlighting their lower risk .
  • Environmental Persistence : Longer-chain amides (C14-C18) may exhibit slower degradation compared to shorter chains, as seen in quaternary ammonium compounds .

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